
(2E)-12-hydroxydodec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-12-hydroxydodec-2-enoic acid is an unsaturated fatty acid with a hydroxyl group at the 12th carbon and a double bond between the 2nd and 3rd carbons in the E-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-12-hydroxydodec-2-enoic acid typically involves the use of starting materials such as dodecanoic acid. One common method includes the oxidation of dodecanoic acid to introduce the hydroxyl group at the 12th carbon, followed by a dehydration reaction to form the double bond at the 2nd position. The reaction conditions often involve the use of oxidizing agents like potassium permanganate or chromium trioxide and dehydrating agents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-12-hydroxydodec-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The double bond can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 12-oxododec-2-enoic acid.
Reduction: Formation of 12-hydroxydodecanoic acid.
Substitution: Formation of 12-chlorododec-2-enoic acid.
Applications De Recherche Scientifique
(2E)-12-hydroxydodec-2-enoic acid has been studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism by which (2E)-12-hydroxydodec-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The hydroxyl group and the double bond play crucial roles in its biological activity, allowing it to interact with enzymes and receptors in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-10-hydroxydec-2-enoic acid: Another unsaturated fatty acid with similar structural features but a shorter carbon chain.
12-hydroxydodecanoic acid: A saturated fatty acid with a hydroxyl group at the 12th carbon but no double bond.
Uniqueness
(2E)-12-hydroxydodec-2-enoic acid is unique due to its specific combination of a hydroxyl group and a double bond, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H22O3 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
(E)-12-hydroxydodec-2-enoic acid |
InChI |
InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h8,10,13H,1-7,9,11H2,(H,14,15)/b10-8+ |
Clé InChI |
RILFOORPZLBCJK-CSKARUKUSA-N |
SMILES isomérique |
C(CCCC/C=C/C(=O)O)CCCCO |
SMILES canonique |
C(CCCCC=CC(=O)O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


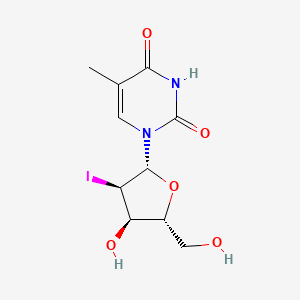

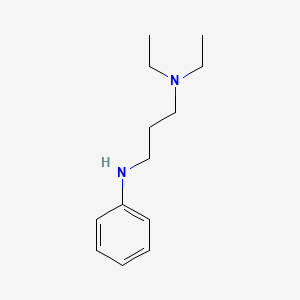
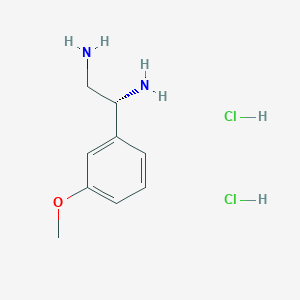
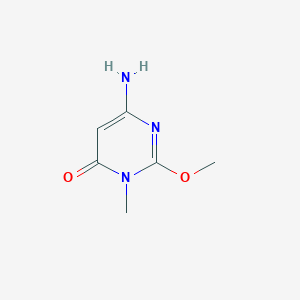
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)

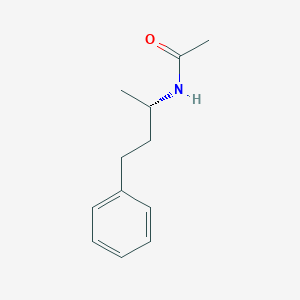
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)



